2-(3,6-Dichloropyridine-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
This compound is used in the synthesis of various novel compounds. For instance, it was utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.Molecular Structure Analysis
The molecular formula of “3,6-Dichloropyridine-2-carbonyl chloride” is C6H2Cl3NO . Its molecular weight is 210.40 g/mol .Chemical Reactions Analysis
In the field of organometallic chemistry, this compound has been used in forming organopalladium (II) complexes. These complexes have been shown to catalyze cross-coupling reactions.Physical and Chemical Properties Analysis
The boiling point of “3,6-Dichloropyridine-2-carbonyl chloride” is 100–104 °C (0.1 mm Hg) . It’s stored at ambient temperature .Mechanism of Action
While the specific mechanism of action for “2-(3,6-Dichloropyridine-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline” is not available, “3,6-Dichloropyridine-2-carbonyl chloride” has been used in a variety of biochemical and physiological studies.
Safety and Hazards
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-29-18-12-15-10-11-27(23(28)21-17(24)8-9-20(25)26-21)22(14-6-4-3-5-7-14)16(15)13-19(18)30-2/h3-9,12-13,22H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROARLMPSCCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=N3)Cl)Cl)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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